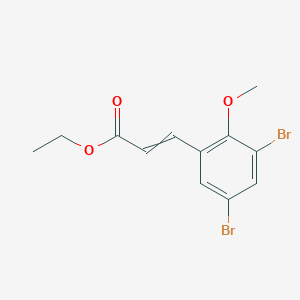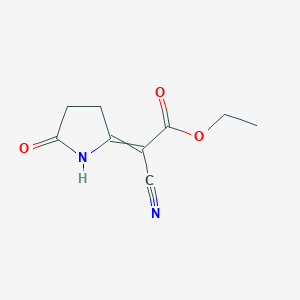
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound characterized by the presence of a cyano group, an ethyl ester, and a pyrrolidine ring. This compound is notable for its unique structure, which combines these functional groups, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 5-oxopyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the pyrrolidine ring.
5-Oxopyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring but lacks the cyano and ethyl ester groups.
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate: Contains a similar cyano and ethyl ester group but with an indole ring instead of a pyrrolidine ring.
Uniqueness
Ethyl cyano(5-oxopyrrolidin-2-ylidene)acetate is unique due to its combination of a cyano group, an ethyl ester, and a pyrrolidine ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
62565-08-6 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)6(5-10)7-3-4-8(12)11-7/h2-4H2,1H3,(H,11,12) |
Clé InChI |
WPGGZDVEEAZELH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCC(=O)N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
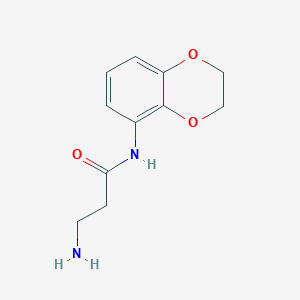
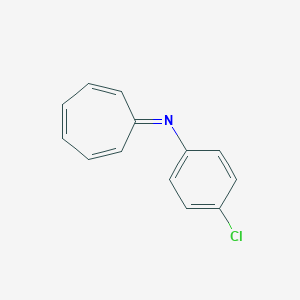
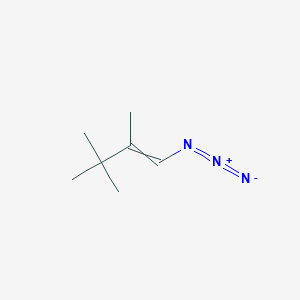
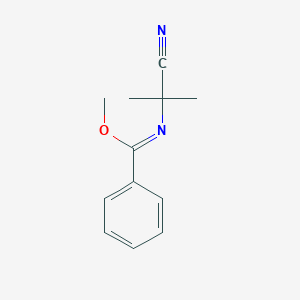
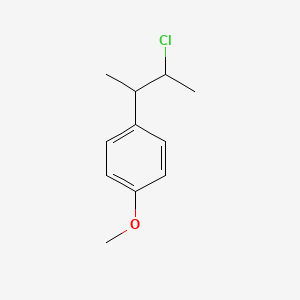
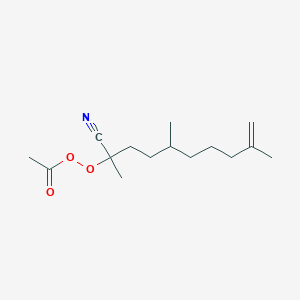


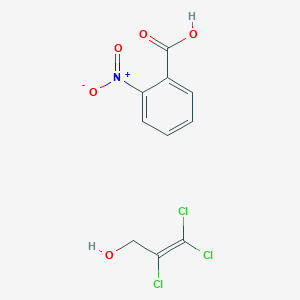

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

